molecular formula C11H15NO B13008361 5-Cyclopropoxy-2-isopropylpyridine

5-Cyclopropoxy-2-isopropylpyridine

Cat. No.: B13008361
M. Wt: 177.24 g/mol
InChI Key: KWNBVJYPYJYJKT-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-isopropylpyridine: is a chemical compound with the molecular formula C11H15NO It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 5-position and an isopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-isopropylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-isopropylpyridine and cyclopropyl alcohol.

    Cyclopropylation: The cyclopropylation of 2-isopropylpyridine is achieved using cyclopropyl alcohol in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions.

    Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-isopropylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5-Cyclopropoxy-2-isopropylpyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide: A derivative with a sulfonamide group, which may exhibit different chemical and biological properties.

    4-bromo-5-cyclopropoxy-2-isopropylpyridine:

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopropoxy and isopropyl groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

5-cyclopropyloxy-2-propan-2-ylpyridine

InChI

InChI=1S/C11H15NO/c1-8(2)11-6-5-10(7-12-11)13-9-3-4-9/h5-9H,3-4H2,1-2H3

InChI Key

KWNBVJYPYJYJKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C=C1)OC2CC2

Origin of Product

United States

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